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molecular formula C11H17NO B8315064 2-(1-methyl-4,5,6,7-tetrahydro-1H-indol-4-yl)ethanol

2-(1-methyl-4,5,6,7-tetrahydro-1H-indol-4-yl)ethanol

Cat. No. B8315064
M. Wt: 179.26 g/mol
InChI Key: OPHOEQWQVVAKCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08481567B2

Procedure details

A solution of ethyl 2-(1-methyl-4,5,6,7-tetrahydro-1H-indol-4-yl)acetate (0.22 g, 1.00 mmol) in THF anh. is added slowly over a suspension of AlLiH4 (0.1 g, 2.63 mmol) in THF anh. (10 mL) cooled in an ice bath. The mixture is maintained under stirring at room temperature for 1 hour and then is refluxed for 3 hours. The mixture is hydrolyzed with ice and NaOH (10%), filtered and the solvent is evaporated under reduced pressure. The residue is dissolved in ethyl acetate and washed with water. The organic phase is removed at reduced pressure and the resulting crude is purified by column chromatography, giving 2-(1-methyl-4,5,6,7-tetrahydro-1H-indol-4-yl)ethanol (0.15 g, 0.84 mmol, 84%, oil). 1H NMR (300 MHz, CDCl3): δ 1.37 (m, 1H), 1.68 (m, 3H), 1.92 (m, 3H), 2.49 (m, 2H), 2.78 (m, 1H), 3.46 (s, 3H), 3.81 (m, 2H), 5.99 (d, J=2.5 Hz, 1H), 6.50 (d, J=2.5 Hz, 1H).
Name
ethyl 2-(1-methyl-4,5,6,7-tetrahydro-1H-indol-4-yl)acetate
Quantity
0.22 g
Type
reactant
Reaction Step One
[Compound]
Name
AlLiH4
Quantity
0.1 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:10]2[CH2:9][CH2:8][CH2:7][CH:6]([CH2:11][C:12](OCC)=[O:13])[C:5]=2[CH:4]=[CH:3]1.[OH-].[Na+]>C1COCC1>[CH3:1][N:2]1[C:10]2[CH2:9][CH2:8][CH2:7][CH:6]([CH2:11][CH2:12][OH:13])[C:5]=2[CH:4]=[CH:3]1 |f:1.2|

Inputs

Step One
Name
ethyl 2-(1-methyl-4,5,6,7-tetrahydro-1H-indol-4-yl)acetate
Quantity
0.22 g
Type
reactant
Smiles
CN1C=CC=2C(CCCC12)CC(=O)OCC
Name
AlLiH4
Quantity
0.1 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
under stirring at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice bath
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is maintained
TEMPERATURE
Type
TEMPERATURE
Details
is refluxed for 3 hours
Duration
3 h
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue is dissolved in ethyl acetate
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
The organic phase is removed at reduced pressure
CUSTOM
Type
CUSTOM
Details
the resulting crude is purified by column chromatography

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CN1C=CC=2C(CCCC12)CCO
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.84 mmol
AMOUNT: MASS 0.15 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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